N'-(4-bromobenzylidene)heptanohydrazide

Description

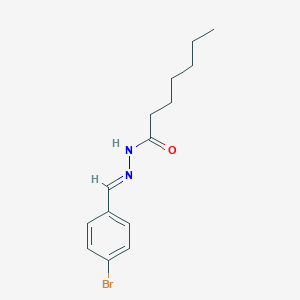

N'-(4-Bromobenzylidene)heptanohydrazide is a Schiff base derived from the condensation of heptanohydrazide (a seven-carbon aliphatic hydrazide) and 4-bromobenzaldehyde. This compound belongs to the hydrazide-hydrazone class, characterized by the presence of a –NH–N=CH– linkage. The 4-bromophenyl group introduces steric and electronic effects, while the heptanoyl chain contributes to lipophilicity, influencing solubility and intermolecular interactions. Such compounds are typically synthesized via acid-catalyzed condensation (e.g., glacial acetic acid in ethanol under reflux), a method widely used for analogous hydrazones .

Properties

Molecular Formula |

C14H19BrN2O |

|---|---|

Molecular Weight |

311.22g/mol |

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]heptanamide |

InChI |

InChI=1S/C14H19BrN2O/c1-2-3-4-5-6-14(18)17-16-11-12-7-9-13(15)10-8-12/h7-11H,2-6H2,1H3,(H,17,18)/b16-11+ |

InChI Key |

JCDGTIMEMIHCRW-LFIBNONCSA-N |

SMILES |

CCCCCCC(=O)NN=CC1=CC=C(C=C1)Br |

Isomeric SMILES |

CCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Br |

Canonical SMILES |

CCCCCCC(=O)NN=CC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Aromatic vs. Aliphatic Hydrazides

- N'-(4-Bromobenzylidene)benzohydrazides: Derivatives like (E)-N'-(4-bromobenzylidene)-3,4-dihydroxybenzohydrazide () and (E)-N'-(4-bromobenzylidene)-4-hydroxybenzohydrazide () feature aromatic hydrazide backbones. These compounds exhibit planar structures stabilized by intramolecular hydrogen bonds (e.g., O–H⋯N), enhancing crystallinity and thermal stability.

- Synthetic Yields: Heptanohydrazide derivatives may show lower yields (e.g., ~70–80%) compared to benzohydrazides (e.g., 82–87% in ) due to steric hindrance from the longer aliphatic chain .

Substituent Effects

- Electron-Withdrawing Groups: The 4-bromo substituent enhances electrophilicity at the azomethine carbon, influencing reactivity in biological or catalytic applications. For example, (E)-N'-(4-bromobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (BPH) demonstrates superior corrosion inhibition efficiency (90% at 5 × 10⁻³ M) compared to non-halogenated analogs due to stronger adsorption on mild steel surfaces .

- Chain Length Variations: Compounds with shorter aliphatic chains (e.g., propanehydrazide in BPH) exhibit higher solubility in polar solvents, whereas heptanohydrazide derivatives may favor non-polar environments, impacting their application in drug delivery or material science .

Physicochemical Properties

Key Observations :

- Longer aliphatic chains increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- Methoxy-substituted analogs (e.g., 4-methoxybenzylidene derivatives) exhibit lower melting points due to reduced hydrogen-bonding capacity compared to brominated counterparts .

Spectroscopic and Crystallographic Features

- IR/NMR Signatures : The target compound’s IR spectrum would show N–H (3200–3300 cm⁻¹), C=O (1640–1680 cm⁻¹), and C–Br (550–600 cm⁻¹) stretches. ¹H NMR would display azomethine proton resonance at δ 8.2–8.5 ppm, consistent with analogs in and .

- Crystal Packing: Unlike planar benzohydrazides (), the heptanoyl chain likely induces non-coplanar packing, reducing π-π stacking interactions but increasing van der Waals interactions in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.